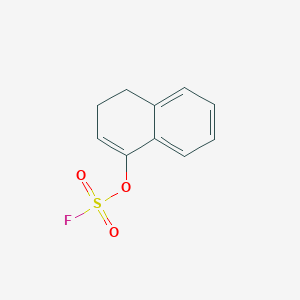![molecular formula C14H11FN2O2 B14803815 3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14803815.png)
3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom at the 3-position, a methyl group at the 4-position, and a nitrophenylmethylidene group attached to the nitrogen atom of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline typically involves the reaction of 3-fluoro-4-methylaniline with 2-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding nitro and fluoro derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol or methanol as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Major Products Formed
Oxidation: Formation of nitro and fluoro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and nitrophenylmethylidene group can influence the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
3-fluoro-4-methylaniline: Similar structure but lacks the nitrophenylmethylidene group.
4-fluoro-3-methylaniline: Similar structure but with different positioning of the fluorine and methyl groups.
2-fluoro-5-methylaniline: Similar structure but with different positioning of the fluorine and methyl groups.
Uniqueness
3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline is unique due to the presence of both the fluorine atom and the nitrophenylmethylidene group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H11FN2O2 |
|---|---|
Peso molecular |
258.25 g/mol |
Nombre IUPAC |
N-(3-fluoro-4-methylphenyl)-1-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H11FN2O2/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17(18)19/h2-9H,1H3 |
Clave InChI |
BJPXJAFSEYAMBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-hydroxy-23,24-dimethoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28)-hexaen-7-yl)methyl 3-methylbutanoate](/img/structure/B14803735.png)
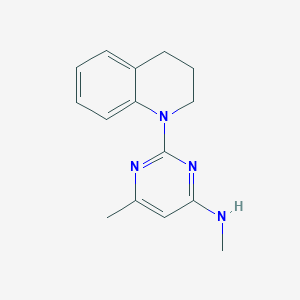
![2H-1,4-Diazepin-2-one, 6-[(3-fluorophenyl)methoxy]-4-(2-furanylcarbonyl)hexahydro-1-[(3-methylphenyl)methyl]-](/img/structure/B14803748.png)
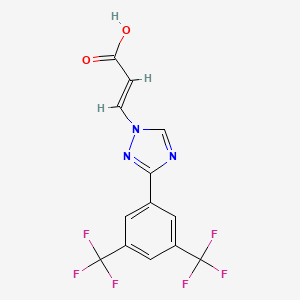

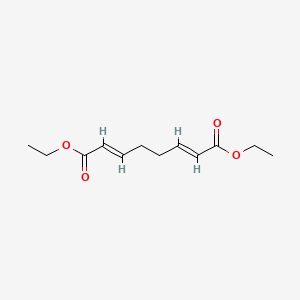

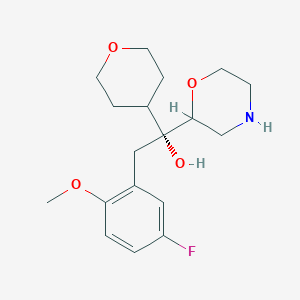
![(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803780.png)
![3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide](/img/structure/B14803784.png)

![4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14803795.png)
![4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide](/img/structure/B14803799.png)
